molecular formula C15H16N2S B1678327 3-(10H-phenothiazin-10-yl)propan-1-amine CAS No. 2095-21-8

3-(10H-phenothiazin-10-yl)propan-1-amine

Cat. No. B1678327
CAS RN: 2095-21-8
M. Wt: 256.4 g/mol
InChI Key: OJPDZEFBOMRMTK-UHFFFAOYSA-N
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Description

“3-(10H-phenothiazin-10-yl)propan-1-amine” is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 . The IUPAC name for this compound is 3-(10H-phenothiazin-10-yl)propylamine hydrochloride .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3-(10H-phenothiazin-10-y1)propionic acid with 2-substituted phenothiazines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 226-228 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

3-(10H-phenothiazin-10-yl)propan-1-amine and its derivatives have demonstrated promising antimicrobial activity. Bansode, Dongre, and Dongre (2009) synthesized a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds and evaluated their antimicrobial efficacy. The results revealed significant activity against various microbial strains (Bansode, Dongre, & Dongre, 2009). Similarly, Gopi, Sastry, and Dhanaraju (2017) synthesized novel Azo dye/Schiff base derivatives with 3-(10H-phenothiazin-10-yl)propan-1-amine and found them to exhibit promising anti-microbial activity against various pathogenic microorganisms (Gopi, Sastry, & Dhanaraju, 2017).

Application in Dye-Sensitized Solar Cells (DSSCs)

Phenothiazine-based dyes, including derivatives of 3-(10H-phenothiazin-10-yl)propan-1-amine, have been employed in dye-sensitized solar cells (DSSCs). Huang, Meier, and Cao (2016) discussed how the electron-rich nitrogen and sulfur atoms in 10H-phenothiazine provide a stronger donor character, making these dyes efficient for DSSCs (Huang, Meier, & Cao, 2016).

Fluorescence Properties

Phenothiazine derivatives, including 3-(10H-phenothiazin-10-yl)propan-1-amine, exhibit notable fluorescence properties. Gaina et al. (2012) synthesized novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives and reported significant daylight fluorescence characterized by large Stokes shifts (Gaina et al., 2012).

Electronic and Photophysical Properties

The electronic and photophysical properties of phenothiazine derivatives are another area of interest. Bieliauskas et al. (2012) synthesized electroactive hydrazones derived from 3-(10-alkyl-10H-phenothiazin-3-yl)-2-propenals, highlighting their potential as hole transporting materials due to their thermal, optical, electrochemical, and photophysical properties (Bieliauskas et al., 2012).

OLED Applications

Phenothiazine derivatives, including 3-(10H-phenothiazin-10-yl)propan-1-amine, are also significant in the development of organic light-emitting diodes (OLEDs). Guo et al. (2020) synthesized phenothiazine dioxide-containing derivatives and found them to be efficient hosts for blue, green, and yellow thermally activated delayed fluorescence OLEDs, demonstrating their potential in a sequence of color TADF-OLEDs (Guo et al., 2020).

Synthesis and Characterization

The synthesis and characterization of phenothiazine derivatives are crucial in understanding their properties and applications. Sharma et al. (2012) described the synthesis of a new series of azetidine-1-carboxamides derivatives of phenothiazine, emphasizing their structural confirmation through various spectroscopic methods (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of phenothiazine derivatives offers a novel approach to creating these compounds. Borowiecki, Paprocki, and Dranka (2014) reported the first chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine, showcasing the potential of phenothiazine derivatives in pharmacology (Borowiecki, Paprocki, & Dranka, 2014).

Mechanism of Action

While the specific mechanism of action for “3-(10H-phenothiazin-10-yl)propan-1-amine” is not mentioned in the search results, it’s worth noting that phenothiazine derivatives often act by blocking a variety of receptors in the brain, particularly dopamine receptors . Dopamine is involved in transmitting signals between brain cells .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDZEFBOMRMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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